molecular formula C10H8FNO2S B2634196 1-Fluoronaphthalene-2-sulfonamide CAS No. 1874267-46-5

1-Fluoronaphthalene-2-sulfonamide

Cat. No.: B2634196
CAS No.: 1874267-46-5
M. Wt: 225.24
InChI Key: MLVVJKBUPUAEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoronaphthalene-2-sulfonamide is a compound with the CAS Number: 1874267-46-5 . It has a molecular weight of 225.24 and is a powder at room temperature .


Synthesis Analysis

The synthesis of sulfonamides, such as this compound, has been explored in various studies. One approach involves the oxidative coupling of thiols and amines . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, which simplifies the synthetic routes and reduces waste generation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8FNO2S/c11-10-8-4-2-1-3-7 (8)5-6-9 (10)15 (12,13)14/h1-6H, (H2,12,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 225.24 . More specific physical and chemical properties may require further experimental analysis.

Scientific Research Applications

  • Fluorescent Amino Acid Research :

    • Dansylalanine, a fluorescent amino acid similar to 1-Fluoronaphthalene-2-sulfonamide, was genetically encoded in yeast to study protein structure and dynamics. This approach facilitates biochemical and cellular studies of protein function (Summerer et al., 2006).
  • Environmental Chemistry and Toxicology :

    • The structure and transformation products of fluorinated surfactants, including compounds similar to this compound, were studied in environmental samples. This research is crucial for understanding the environmental impact and toxicity of these compounds (Moe et al., 2012).
  • Photolytic Studies :

    • The photolysis of dansylamide, related to this compound, in the presence of zinc ions was investigated. This study contributes to our understanding of the behavior of sulfonamides under light exposure, which is relevant in environmental and analytical chemistry (Aoki et al., 2009).
  • Sensor Development :

    • Research on thioether-functionalized pyrenesulfonamide probes, similar in structure to this compound, demonstrates their potential in detecting mercury ions in aqueous solutions. Such probes are essential for environmental monitoring and safety applications (Kumar & Chae, 2017).
  • Pharmaceutical Chemistry :

    • Sulfonamides, including compounds like this compound, have been studied for their potential in treating various medical conditions, highlighting the versatility of this class of compounds in pharmaceutical applications (Carta et al., 2012).

Safety and Hazards

The safety data sheet for 1-Fluoronaphthalene-2-sulfonamide indicates that it should be stored at room temperature . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

1-fluoronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVVJKBUPUAEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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